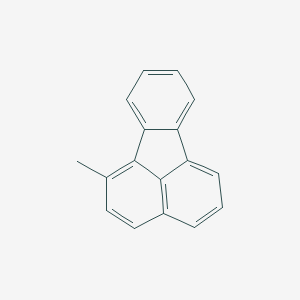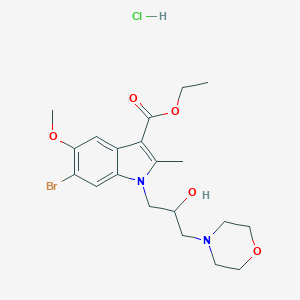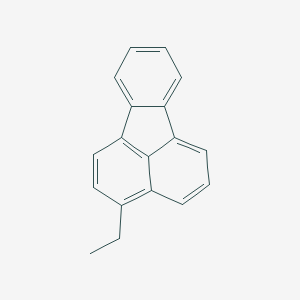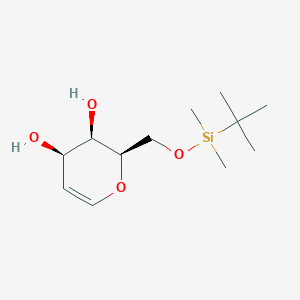
6-O-(terc-butildimetilsilil)-D-galactal
Descripción general
Descripción
6-O-(tert-Butyldimethylsilyl)-D-galactal, also known as 6-O-(tert-Butyldimethylsilyl)-D-galactal, is a useful research compound. Its molecular formula is C12H24O4Si and its molecular weight is 260.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-O-(tert-Butyldimethylsilyl)-D-galactal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-O-(tert-Butyldimethylsilyl)-D-galactal including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nanomedicina
6-O-(terc-butildimetilsilil)-D-galactal se utiliza en la síntesis de derivados de ciclodextrina, que son cruciales para la construcción de nanodispositivos . Estos dispositivos incluyen sensores biomoleculares y sistemas de administración de genes/fármacos. Los derivados del compuesto mejoran la solubilidad y las capacidades de complejación de las ciclodextrinas, haciéndolas aptas para administrar agentes terapéuticos a nanoescala.
Farmacia
En la industria farmacéutica, los derivados del compuesto se utilizan para mejorar las formulaciones de medicamentos . Al modificar las ciclodextrinas, es posible aumentar la solubilidad en agua de los fármacos, lo que puede conducir a sistemas de administración de fármacos más efectivos y dirigidos.
Tecnología alimentaria
La industria alimentaria se beneficia del uso de this compound en los procesos de extracción y purificación . Sus derivados pueden atrapar selectivamente moléculas orgánicas hidrófobas, ayudando a eliminar sustancias no deseadas de los productos alimenticios.
Aplicaciones ambientales
La tecnología ambiental utiliza este compuesto para la purificación y extracción de contaminantes . La capacidad de sus derivados para formar complejos de inclusión es particularmente valiosa en la eliminación de compuestos orgánicos nocivos de las fuentes de agua.
Sistemas de administración de genes/fármacos
This compound juega un papel significativo en el desarrollo de sistemas de administración de genes y fármacos . Sus derivados se pueden unir a varios grupos funcionales, lo que permite la construcción de vehículos de entrega que pueden transportar material genético o fármacos a células o tejidos específicos.
Sensores biomoleculares
En el campo de la biosensación, los derivados del compuesto se utilizan para crear sensores que pueden detectar moléculas biológicas . Estos sensores tienen aplicaciones en el diagnóstico médico y la monitorización ambiental, donde pueden proporcionar una detección rápida y sensible de biomoléculas específicas.
Nanomateriales
El compuesto es fundamental en la síntesis de nanomateriales . Sus derivados se pueden unir a superficies como electrodos y nanopartículas, que luego se utilizan en diversas aplicaciones nanotecnológicas, incluida la catálisis y el desarrollo de nuevos materiales con propiedades únicas.
Selectividad quiral en química analítica
Finalmente, this compound se utiliza en química analítica para procesos de separación quiral . Sus derivados pueden actuar como selectores quirales, que son esenciales para el enantioreconocimiento de diferentes compuestos, un paso crítico en la producción de sustancias enantioméricamente puras.
Mecanismo De Acción
Target of Action
The primary target of 6-O-(tert-Butyldimethylsilyl)-D-galactal is the secondary face of macrocycles . These macrocycles, such as α-, β-, and γ-cyclodextrin, are cyclic structures composed of glucose moieties that define a relatively hydrophobic inner cavity rimmed by two hydrophilic faces . The compound acts as a synthetic intermediate that enables the selective mono-, partial, or perfunctionalization of the secondary face of these macrocycles .
Mode of Action
The compound interacts with its targets through a process known as silylation . This is readily achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine . The reaction typically results in a mixture containing both under- and oversilylated byproducts . To address this, a controlled excess of silylating agent is added to avoid the presence of undersilylated species, followed by the removal of oversilylated species by column chromatography elution .
Biochemical Pathways
The compound affects the functionalization pathway of macrocycles . By acting as a synthetic intermediate, it enables the selective functionalization of the secondary face of the macrocycles . This functionalization can enhance the complexation abilities of the macrocycles, increase their solubility in water, and attach functional groups to achieve new properties .
Result of Action
The result of the compound’s action is the production of functionalized macrocycles . These functionalized macrocycles have enhanced complexation abilities, increased water solubility, and new properties due to the attached functional groups . They can be used in various applications, including the construction of nanodevices, such as biomolecular sensors and gene/drug delivery systems .
Action Environment
The action of 6-O-(tert-Butyldimethylsilyl)-D-galactal is influenced by the presence of pyridine and a co-solvent, which facilitate the silylation process . The reaction environment, including the temperature and solvent mixtures used in column chromatography, also plays a crucial role in the compound’s action and the yield of the functionalized product .
Direcciones Futuras
Per(6-O-tert-butyldimethylsilyl)-α-, β- and γ-cyclodextrin derivatives are well-known as synthetic intermediates that enable the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles . They have attracted a great deal of attention due to their ability to selectively include relatively hydrophobic organic molecules of suitable geometry and size in aqueous solutions . They are particularly well-suited as building blocks for the construction of nanodevices, such as biomolecular sensors and gene/drug delivery systems .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 6-O-(tert-Butyldimethylsilyl)-D-galactal interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, it is known that the silylation of the primary rim is readily achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 6-O-(tert-Butyldimethylsilyl)-D-galactal involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-O-(tert-Butyldimethylsilyl)-D-galactal can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-O-(tert-Butyldimethylsilyl)-D-galactal can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
6-O-(tert-Butyldimethylsilyl)-D-galactal is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 6-O-(tert-Butyldimethylsilyl)-D-galactal within cells and tissues is a complex process that involves various transporters or binding proteins .
Propiedades
IUPAC Name |
(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSBQWOHQIVUQQ-GMTAPVOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517281 | |
| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124751-19-5 | |
| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



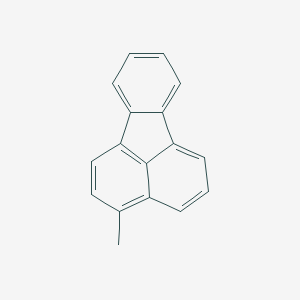

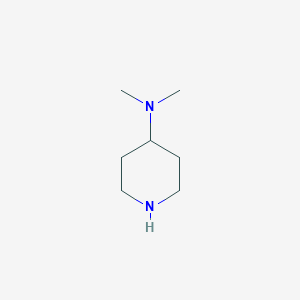

![1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B47726.png)
